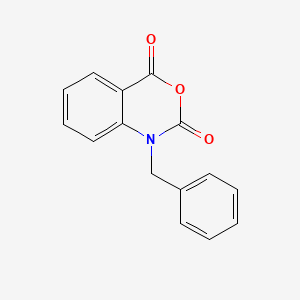

N-Benzylisatoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZVRHSHRYPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957121 | |

| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35710-05-5 | |

| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35710-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylisatoic anhydride, with the IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, combining a benzoxazinedione core with a benzyl substituent on the nitrogen atom, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and representative reactions, and an analysis of its spectroscopic data.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. The presence of the N-benzyl group significantly influences its physical properties, such as melting point and solubility, compared to the parent isatoic anhydride.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 253.25 g/mol | --INVALID-LINK-- |

| Melting Point | 140-141 °C | --INVALID-LINK-- |

| Boiling Point | 419.5 ± 38.0 °C at 760 Torr | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | While specific quantitative data is not readily available, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents is likely to be limited. | Inferred from the properties of similar compounds. |

| Density | 1.335 ± 0.06 g/cm³ | --INVALID-LINK-- |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching frequencies, a hallmark of an anhydride functional group. The key absorption peaks are detailed in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1810 & ~1760 | Strong | Asymmetric & Symmetric C=O Stretch (Anhydride) |

| ~1600-1475 | Medium-Weak | Aromatic C=C Bending |

| ~1300-1000 | Strong | C-O Stretch |

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 253. Key fragments and their proposed structures are presented in Table 3.[1]

| m/z | Proposed Fragment | Structure |

| 253 | Molecular Ion [C₁₅H₁₁NO₃]⁺ | The intact molecule |

| 180 | [M - C₆H₅]⁺ | Loss of the benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized via the N-alkylation of isatoic anhydride. A common method involves the reaction of isatoic anhydride with benzyl bromide or benzyl chloride in the presence of a base. A novel and efficient method utilizes diisopropylamine and tetrabutylammonium bromide, which provides high yields with minimal byproduct formation.[2][3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound [2][3]

-

Materials: Isatoic anhydride, benzyl bromide, diisopropylamine, tetrabutylammonium bromide, and dimethylformamide (DMF).

-

Procedure:

-

To a solution of isatoic anhydride (1.0 eq) in DMF, add diisopropylamine (1.1 eq) and tetrabutylammonium bromide (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

-

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, leading to ring-opening and the formation of N-benzyl-2-aminobenzoyl derivatives.

Reaction with Amines: this compound reacts with primary and secondary amines to yield the corresponding N-benzyl-2-aminobenzamides. This reaction is a cornerstone for the synthesis of various heterocyclic compounds.

Caption: Reaction of this compound with a primary amine.

Reaction with Alcohols: In the presence of a suitable catalyst or under thermal conditions, this compound reacts with alcohols to form N-benzyl-2-aminobenzoate esters.

Experimental Protocol: Reaction with Benzylamine (Representative)

-

Materials: this compound, benzylamine, and a suitable solvent such as tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

-

Add benzylamine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-2-(benzylamino)benzamide.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity towards nucleophiles, make it an important intermediate for the construction of complex nitrogen-containing heterocyclic systems. The synthetic and reaction protocols provided herein offer a practical guide for its utilization in research and development settings. A thorough understanding of its spectroscopic characteristics and adherence to appropriate safety measures are essential for its effective and safe application.

References

N-Benzylisatoic Anhydride: A Comprehensive Technical Guide

CAS Number: 35710-05-5

This in-depth technical guide provides a comprehensive overview of N-Benzylisatoic anhydride, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, spectral data, and applications.

Chemical and Physical Properties

This compound, with the IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a stable, crystalline solid.[1] Its core structure consists of a benzoxazine-dione moiety with a benzyl group attached to the nitrogen atom. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35710-05-5 | [1] |

| Molecular Formula | C₁₅H₁₁NO₃ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Melting Point | 140-141 °C | |

| Boiling Point | 419.5 ± 38.0 °C at 760 Torr | |

| Appearance | Crystalline solid | |

| Solubility | Information not readily available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Density | 1.335 ± 0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the N-benzylation of isatoic anhydride or the cyclization of N-benzyl-anthranilic acid derivatives. Below is a detailed experimental protocol for a representative synthesis.

Experimental Protocol: Synthesis via N-benzylation of Isatoic Anhydride

This protocol is adapted from general procedures for the N-alkylation of isatoic anhydride.

Materials:

-

Isatoic anhydride

-

Benzyl bromide

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.

Expected Yield: Yields can vary depending on the specific conditions and scale of the reaction, but are typically in the range of 60-80%.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoxazine and benzyl groups, and a characteristic singlet for the benzylic methylene (-CH₂-) protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the anhydride, aromatic carbons, and the benzylic methylene carbon. |

| IR (Infrared) Spectroscopy | Strong characteristic absorption bands for the two carbonyl groups (symmetric and asymmetric stretching) of the anhydride moiety, typically in the range of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 253), along with characteristic fragmentation patterns. |

Applications in Drug Development

The benzoxazinone scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of benzoxazinones have shown a wide range of pharmacological activities, making this compound a valuable starting material for the synthesis of novel therapeutic agents.

Neuropeptide Y5 Receptor Antagonists for Obesity

Research has identified benzoxazinone derivatives as potent and selective antagonists of the neuropeptide Y5 (NPY Y5) receptor. The NPY Y5 receptor plays a crucial role in the regulation of food intake, and its antagonism is a promising strategy for the treatment of obesity. This compound can serve as a key building block for the synthesis of a library of NPY Y5 receptor antagonists for structure-activity relationship (SAR) studies.

Aldose Reductase Inhibitors for Diabetic Complications

The enzyme aldose reductase is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] Benzoxazolinone derivatives have been identified as inhibitors of aldose reductase.[2] The structural similarity of this compound to these active compounds suggests its potential as a precursor for the development of novel aldose reductase inhibitors.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Potential Drug Discovery Pathway

This diagram illustrates a potential pathway for the development of drugs targeting diabetic complications, starting from this compound.

Aldose Reductase Signaling Pathway in Diabetic Complications

The diagram below depicts the role of aldose reductase in the polyol pathway, a key contributor to diabetic complications.

References

An In-Depth Technical Guide to the Molecular Structure of N-Benzylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylisatoic anhydride, with the systematic IUPAC name 1-benzyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, incorporating key physicochemical properties, spectroscopic data, and a detailed look at its synthesis. The document is intended to serve as a technical resource for professionals engaged in research and development activities where this molecule is a relevant synthon or a scaffold for drug design.

Core Molecular Structure and Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. A benzyl group is attached to the nitrogen atom at position 1.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | 1-benzyl-3,1-benzoxazine-2,4-dione |

| CAS Number | 35710-05-5 |

| Melting Point | 140-141 °C |

| Boiling Point | 419.5 ± 38.0 °C at 760 Torr (Predicted) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Spectroscopic Characterization

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While detailed peak assignments can vary slightly based on the solvent and instrument parameters, typical chemical shifts for this compound are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic Protons (Benzoxazine Ring) | δ 7.0 - 8.2 | m |

| Aromatic Protons (Benzyl Ring) | δ 7.2 - 7.5 | m |

| Methylene Protons (-CH₂-) | δ 5.0 - 5.5 | s |

| ¹³C NMR | ||

| Carbonyl Carbons (C=O) | δ 160 - 170 | |

| Aromatic Carbons | δ 110 - 150 | |

| Methylene Carbon (-CH₂-) | δ 45 - 55 |

Note: These are predicted ranges and actual experimental values may differ. Specific peak assignments would require 2D NMR experiments such as HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the anhydride functionality.

Table 3: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretching (Anhydride) | ~1780 - 1820 | Strong |

| C=O Stretching (Anhydride) | ~1740 - 1780 | Strong |

| C-O-C Stretching | ~1000 - 1300 | Strong |

| Aromatic C-H Stretching | ~3000 - 3100 | Medium |

| Aromatic C=C Stretching | ~1450 - 1600 | Medium-Weak |

The presence of two distinct carbonyl peaks is a hallmark of the anhydride group, arising from symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 253.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of isatoic anhydride.

Experimental Protocol: N-Benzylation of Isatoic Anhydride

This procedure outlines a general method for the synthesis of this compound.

Materials:

-

Isatoic anhydride

-

Benzyl halide (e.g., benzyl bromide or benzyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Ice

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isatoic anhydride in the chosen anhydrous solvent.

-

Cool the solution in an ice bath and add the base portion-wise, ensuring the temperature remains low.

-

Allow the mixture to stir for a predetermined time (e.g., 30 minutes) to facilitate the deprotonation of the nitrogen atom.

-

Slowly add the benzyl halide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by Thin Layer Chromatography (TLC) is recommended).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Molecular Structure Visualization

Diagram 2: Logical Relationship of Structural Components

Caption: Hierarchical relationship of the structural fragments of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. The combination of its physicochemical properties, comprehensive spectroscopic data, and a reliable synthetic protocol offers a solid foundation for its application in research and development. The provided visualizations aim to facilitate a deeper understanding of its structural characteristics. Further research, particularly in the area of single-crystal X-ray diffraction, would be beneficial to provide precise bond lengths and angles, further refining our understanding of this versatile molecule.

References

A Technical Guide to the Synthesis of N-Benzylisatoic Anhydride from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzylisatoic anhydride from isatoic anhydride, a critical process for the development of various heterocyclic compounds used in medicinal chemistry. This document provides a comparative analysis of different synthetic methodologies, detailed experimental protocols, and an examination of the reaction mechanisms and potential byproduct formations.

Introduction

Isatoic anhydride and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and other pharmacologically active compounds. The N-benzylation of isatoic anhydride is a key step in the synthesis of numerous target molecules in drug discovery. However, this reaction is often plagued by challenges, including the formation of multiple byproducts, which can complicate purification and reduce yields. This guide explores various approaches to this synthesis, highlighting a novel, high-yield methodology and providing detailed protocols for reproducible results.

Reaction Mechanism and Byproduct Formation

The primary reaction for the synthesis of this compound involves the direct N-alkylation of isatoic anhydride with a benzyl halide in the presence of a base. The acidic N-H proton of isatoic anhydride is abstracted by the base, forming a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired N-benzyl product.

However, the isatoic anhydride ring is susceptible to nucleophilic attack, especially in the presence of strong bases and at elevated temperatures. This can lead to ring-opening and subsequent reactions, resulting in the formation of several byproducts. A plausible mechanism for both the desired reaction and the formation of major byproducts is illustrated below.

Commonly identified byproducts include anthranilic acid, a double benzylation product, and the benzyl ester of N-benzylated anthranilic acid.[1][2] The choice of base and reaction conditions is therefore critical to minimizing these side reactions and maximizing the yield of the desired this compound.

Comparative Analysis of Synthetic Methodologies

Several methods for the N-benzylation of isatoic anhydride have been reported, with varying degrees of success. The choice of base is a crucial parameter influencing the reaction's outcome.

| Method | Base(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Method A | Sodium Hydride (NaH) | DMAc | 30 | - | 48 | Significant byproduct formation due to the strong basicity of NaH, which promotes ring-opening of the isatoic anhydride.[2] Purification can be challenging.[3] |

| Method B | Potassium Carbonate (K2CO3) | DMAc | 30 | 12-24 | 15-47 | Lower conversion rates and still results in a mixture of products, making it an inefficient method.[3] |

| Method C | Diisopropylamine (DIPA) & TBAB* | Acetonitrile | 30 | 2 | >88 | A novel, highly efficient method that provides the pure product in excellent yield with a short reaction time and no byproduct formation.[3][4] This is the recommended method. |

| Method D | Two-step: Isatin Benzylation & Oxidation | Various | Various | - | 76-88 (step 1) | An alternative route that avoids the issues of direct benzylation of isatoic anhydride. The first step, N-benzylation of isatin, proceeds in high yield.[5] |

*TBAB: Tetrabutylammonium bromide

Detailed Experimental Protocols

Method C: High-Yield Synthesis using Diisopropylamine (DIPA) and Tetrabutylammonium Bromide (TBAB)

This method is recommended for its high efficiency, short reaction time, and clean product formation.[3][4]

Materials:

-

Isatoic anhydride

-

Benzyl bromide (or other benzyl halide)

-

Diisopropylamine (DIPA)

-

Tetrabutylammonium bromide (TBAB)

-

Acetonitrile (anhydrous)

-

Ice-cold water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of isatoic anhydride (1.0 mmol) in anhydrous acetonitrile (10 mL), add diisopropylamine (1.2 mmol) and tetrabutylammonium bromide (0.1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 30°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

If further purification is needed, the crude product can be recrystallized from a mixture of ethyl acetate and hexane.

Method A: Traditional Synthesis using Sodium Hydride (NaH)

This method is provided for comparative purposes and illustrates the challenges of using a strong, non-hindered base.

Materials:

-

Isatoic anhydride

-

4-Chlorobenzyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylacetamide (DMAc)

-

Crushed ice

Procedure:

-

To a suspension of sodium hydride (1.0 mmol) in DMAc (1.0 mL), add a solution of isatoic anhydride (1.0 mmol) in DMAc at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 4-chlorobenzyl chloride (1.1 mmol) to the reaction mixture.

-

Stir the reaction at 30°C and monitor by TLC.

-

Upon completion, pour the reaction mixture into crushed ice.

-

The resulting precipitate, a mixture of product and byproducts, is collected by filtration.

-

Purification requires column chromatography (eluent: hexane and ethyl acetate).[1] The desired product was obtained as a white crystalline solid (yield 52%; m.p. 89-90°C, Rf 0.72).[1][6]

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic techniques.

-

1H NMR: The spectrum should show characteristic peaks for the aromatic protons of the isatoic anhydride core and the benzyl group, as well as a singlet for the benzylic methylene protons (CH2) typically in the range of 5.0-5.5 ppm.

-

13C NMR: The spectrum will display signals for the carbonyl carbons of the anhydride, typically around 160-170 ppm, in addition to the aromatic and benzylic carbons.

-

IR Spectroscopy: Key vibrational bands include the characteristic anhydride C=O stretching frequencies (typically two bands around 1770 cm-1 and 1720 cm-1) and aromatic C-H and C=C stretching vibrations.

Conclusion

The synthesis of this compound from isatoic anhydride is a crucial transformation in medicinal chemistry. While traditional methods using strong bases like sodium hydride are fraught with difficulties arising from byproduct formation, a modern approach utilizing a combination of a hindered base (DIPA) and a phase-transfer catalyst (TBAB) offers a highly efficient, clean, and rapid synthesis. This improved methodology provides a reliable route to this compound in high purity and yield, thereby streamlining the synthesis of more complex, biologically active molecules. For researchers and drug development professionals, the adoption of this optimized protocol is highly recommended to ensure efficiency and reproducibility in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Reactivity of N-Benzylisatoic Anhydride with Nucleophiles: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Benzylisatoic anhydride is a versatile heterocyclic compound widely utilized as a precursor in the synthesis of various biologically active molecules, most notably quinazolinones. Its reactivity is dominated by the electrophilic nature of its two carbonyl groups, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and carbon-based nucleophiles. It details the reaction mechanisms, provides representative experimental protocols, summarizes quantitative data, and uses diagrams to illustrate key chemical transformations and workflows.

Introduction to this compound

This compound, or 1-benzyl-1H-benzo[d][1][2]oxazine-2,4-dione, is a derivative of isatoic anhydride featuring a benzyl group attached to the nitrogen atom. This modification enhances its solubility in organic solvents and allows for the introduction of a benzyl moiety into the final product, a common structural feature in many pharmacologically active compounds. The anhydride's core structure, a fused bicyclic system, contains two electrophilic carbonyl carbons that are key to its synthetic utility. The reaction with nucleophiles typically proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the heterocyclic ring.

Core Reactivity: General Mechanism with Nucleophiles

The fundamental reaction of this compound involves the attack of a nucleophile on one of the two carbonyl carbons (C2 or C4). Attack at the more reactive C4 carbonyl is generally favored, leading to the cleavage of the acyl-oxygen bond and ring-opening. This process forms a 2-(benzylamino)benzoyl intermediate, which can be isolated or undergo further intramolecular reactions. The initial attack is followed by the loss of carbon dioxide, which is a common characteristic of reactions involving isatoic anhydrides.[3][4]

Caption: General mechanism of nucleophilic attack on this compound.

Reactions with N-Nucleophiles: Synthesis of Quinazolinones

The reaction of this compound with amines is a cornerstone for the synthesis of 1,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with significant therapeutic interest.[5]

Primary Amines

Primary amines react readily with this compound to produce 3-substituted-1-benzylquinazolin-4(3H)-ones. The reaction typically proceeds in two stages: initial ring-opening to form an N-substituted 2-(benzylamino)benzamide, followed by intramolecular cyclization with the elimination of water to yield the quinazolinone ring system. This can often be performed as a one-pot synthesis.[1][6]

Secondary Amines

Secondary amines also react via nucleophilic attack and ring-opening to yield stable N,N-disubstituted 2-(benzylamino)benzamides.[7] Unlike the intermediates from primary amines, these amides cannot undergo intramolecular cyclization to form quinazolinones due to the absence of a proton on the amide nitrogen.[8]

Reaction Workflow for Quinazolinone Synthesis

The synthesis of quinazolinones from this compound is a robust and widely used methodology in medicinal chemistry. The workflow involves the condensation of the anhydride with a primary amine, which can be promoted by thermal conditions or acid catalysis.

Caption: A typical experimental workflow for synthesizing quinazolinones.

Tabulated Data: Synthesis of Quinazolinones from Isatoic Anhydrides

While specific data for this compound is dispersed, the following table summarizes representative conditions for the synthesis of quinazolinones from isatoic anhydrides and amines, which are directly applicable.

| Nucleophile (Amine) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aromatic Aldehydes, Urea | SBA-Pr-SO3H (Solvent-free) | 115 | 1-2 | 85-95 | [2] |

| Benzyl Azides | K2CO3 / DMSO | 100 | 4 | 70-85 | [9] |

| Primary Amines, Aldehydes | Sulfamic Acid / Water | Room Temp | 2-4 | 72-84 | [6] |

| Anthranilamide, Ketones | Sulfur / DMF | 120 | 5 | 60-80 | [1] |

Representative Experimental Protocol: Synthesis of 1-Benzyl-3-phenylquinazolin-4(3H)-one

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per mmol of anhydride).

-

Addition of Nucleophile: Add aniline (1.1 eq) to the solution dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

-

Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and then with a cold 5% sodium bicarbonate solution to remove any unreacted acetic acid.

-

Purification: Recrystallize the crude solid from ethanol to afford the pure 1-benzyl-3-phenylquinazolin-4(3H)-one as a crystalline solid.

Reactions with O-Nucleophiles (Alcohols & Water)

Alcoholysis

This compound reacts with alcohols, typically under basic (e.g., pyridine) or acidic conditions, to yield the corresponding alkyl 2-(benzylamino)benzoate esters.[10] This reaction proceeds via ring-opening of the anhydride without the subsequent cyclization seen with primary amines.

Hydrolysis

In the presence of water, especially with acid or base catalysis, this compound undergoes hydrolysis. The reaction opens the anhydride ring to form 2-(benzylamino)benzoic acid and releases carbon dioxide.[3][11]

Reactions with S-Nucleophiles (Thiols)

Thiols can react with this compound in a manner analogous to alcohols.[12] The reaction results in the formation of S-alkyl or S-aryl 2-(benzylamino)benzenecarbothioates (thioesters). This transformation is often facilitated by a base to generate the more nucleophilic thiolate anion.[12][13]

Reactions with C-Nucleophiles (Grignard Reagents)

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with this compound. The reaction involves nucleophilic attack on a carbonyl group, leading to ring-opening. The initially formed intermediate can then be attacked by a second equivalent of the Grignard reagent.[14] The reaction with two equivalents of a Grignard reagent typically yields a tertiary alcohol after acidic workup.[15][16] The overall transformation provides a route to 2-(benzylamino)phenyl ketones or the corresponding tertiary alcohols.

Caption: Summary of products from the reaction of this compound.

Conclusion

This compound is a highly valuable synthon for constructing complex heterocyclic structures and other functionalized aromatic compounds. Its reactivity is characterized by a predictable nucleophilic acyl substitution and ring-opening mechanism. The choice of nucleophile dictates the final product, with primary amines leading to medicinally important quinazolinones, while other nucleophiles such as secondary amines, alcohols, thiols, and Grignard reagents yield stable benzamides, esters, thioesters, and ketones, respectively. A thorough understanding of these reaction pathways is critical for researchers in organic synthesis and drug development, enabling the rational design and efficient production of novel molecular entities.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemres.org [orgchemres.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

N-Benzylisatoic Anhydride: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylisatoic anhydride has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its inherent reactivity, stemming from the strained anhydride ring, makes it a versatile precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocycles, including quinazolinones, benzodiazepines, triazoles, and pyrazoles, form the core scaffolds of numerous biologically active molecules with applications ranging from anticonvulsants to anticancer agents. This technical guide provides a comprehensive overview of the synthesis of various heterocycles from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms.

Synthesis of Heterocycles from this compound

The fundamental reactivity of this compound lies in its susceptibility to nucleophilic attack. The reaction typically proceeds via the opening of the anhydride ring by a nucleophile, followed by an intramolecular cyclization to form the desired heterocyclic system. The nature of the nucleophile dictates the type of heterocycle formed.

Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocycles synthesized from this compound. The reaction with hydrazine hydrate is a cornerstone of this synthesis, leading to the formation of 3-amino-2-benzyl-quinazolin-4(3H)-one, a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 3-Amino-2-benzyl-quinazolin-4(3H)-one

A mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectral Data |

| 3-Amino-2-benzyl-quinazolin-4(3H)-one | C₁₅H₁₃N₃O | 85 | 175 | ¹H NMR (CDCl₃, ppm): δ 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 4.10 (s, 2H, CH₂Ph), 7.25-7.35 (m, 5H, Ar-H).IR (KBr, cm⁻¹): 3320, 3210 (NH₂), 1680 (C=O), 1610, 1580. |

Note: Spectral data are representative and may vary slightly based on experimental conditions.

The resulting 3-amino group serves as a handle for the synthesis of a variety of 2,3-disubstituted quinazolinones through reactions with aldehydes, acid chlorides, and other electrophiles.[1][2][3]

Reaction Workflow: Synthesis of Quinazolinones

Caption: General workflow for the synthesis of 2,3-disubstituted quinazolinones.

Benzodiazepine Derivatives

Benzodiazepines, a class of psychoactive drugs, can also be accessed from this compound. The reaction with α-amino acids provides a straightforward route to 1,4-benzodiazepine-2,5-diones.

Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-1,4-dihydro-2,5-benzodiazepin-5-one

This compound (1 equivalent) and alanine (1.2 equivalents) are heated in a high-boiling solvent such as dimethylformamide (DMF) at 120-140 °C for 8-12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectral Data |

| 1-Benzyl-3-methyl-1,4-dihydro-2,5-benzodiazepin-5-one | C₁₇H₁₆N₂O₂ | 65 | 155-157 | ¹H NMR (CDCl₃, ppm): δ 8.01 (d, 1H), 7.55 (t, 1H), 7.20-7.40 (m, 7H), 5.10 (s, 2H), 4.15 (q, 1H), 1.55 (d, 3H), 3.40 (br s, 1H, NH).IR (KBr, cm⁻¹): 3280 (NH), 1685, 1660 (C=O). |

Note: Spectral data are representative and may vary slightly based on experimental conditions.

Reaction Pathway: Benzodiazepine Synthesis

Caption: Synthesis of 1,4-benzodiazepine-2,5-diones from this compound.

Triazole and Pyrazole Derivatives

The synthesis of triazoles and pyrazoles from this compound typically involves the initial formation of a 2-(benzylamino)benzohydrazide intermediate, which can then undergo cyclization with appropriate reagents.

Experimental Protocol: Synthesis of 2-(Benzylamino)benzohydrazide

This compound (1 equivalent) is reacted with an excess of hydrazine hydrate in ethanol at room temperature with stirring for 2-3 hours. The resulting precipitate is filtered, washed with water, and dried to give 2-(benzylamino)benzohydrazide.

Synthesis of a Triazole Derivative: The resulting benzohydrazide can be cyclized with a one-carbon synthon, such as formic acid or a derivative, to form a triazolo-quinazolinone ring system.

Synthesis of a Pyrazole Derivative: Reaction of the benzohydrazide with a 1,3-dicarbonyl compound, like acetylacetone, in the presence of an acid catalyst can lead to the formation of pyrazole-substituted quinazolinones.

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Anticonvulsant Activity of Quinazolinones

Several quinazolinone derivatives have been reported to exhibit potent anticonvulsant properties.[1][4][5] The mechanism of action is often attributed to their ability to modulate the activity of GABA-A receptors in the central nervous system, similar to benzodiazepines.[6][7][8] The N-benzyl group can play a crucial role in the lipophilicity and binding affinity of these compounds to their biological targets.

Signaling Pathway: Benzodiazepine and Quinazolinone Action on GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines and quinazolinones.

Anticancer Activity of Benzodiazepines and Quinazolinones

Certain benzodiazepine and quinazolinone derivatives have demonstrated promising anticancer activity.[9][10] Their mechanisms of action can be varied and may involve the inhibition of key enzymes in cancer cell proliferation, such as protein kinases, or the induction of apoptosis. The structural diversity achievable from this compound allows for the generation of large libraries of compounds for screening against various cancer cell lines.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its reactivity allows for the efficient construction of complex molecular architectures, including quinazolinones, benzodiazepines, triazoles, and pyrazoles. The biological activities exhibited by these derivatives, particularly in the areas of neuroscience and oncology, underscore the importance of this compound in modern drug discovery and development. Further exploration of its reactivity and the biological properties of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine interactions with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genesispub.org [genesispub.org]

- 8. genesispub.org [genesispub.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Spectral Data of N-Benzylisatoic Anhydride

This technical guide provides an in-depth analysis of the spectral data for N-Benzylisatoic anhydride (CAS No: 35710-05-5), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectral analysis.

Data Presentation

The empirical formula for this compound is C₁₅H₁₁NO₃, with a molecular weight of 253.25 g/mol .[1] The following tables summarize the key spectral data obtained from various analytical techniques.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80-7.20 | m | 9H | Aromatic protons |

| 5.30 | s | 2H | -CH₂- (Benzyl) |

Note: Predicted chemical shifts based on the structure. Actual values may vary slightly.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Anhydride) |

| 162.5 | C=O (Anhydride) |

| 140.0-120.0 | Aromatic carbons |

| 45.0 | -CH₂- (Benzyl) |

Note: Predicted chemical shifts based on the structure and typical values for similar functional groups. Actual values may vary.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780-1750 | Strong | C=O stretch (anhydride, asymmetric) |

| 1730-1700 | Strong | C=O stretch (anhydride, symmetric) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1300-1200 | Strong | C-N stretch |

| 1250-1000 | Strong | C-O stretch (anhydride) |

Note: Characteristic absorption bands for anhydrides and aromatic compounds.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 253 | High | [M]⁺ (Molecular ion) |

| 180 | Moderate | [M - C₆H₅CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern is consistent with the structure, showing the stable tropylium ion as a major fragment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a longer acquisition time with a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A solid sample of this compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

-

Instrumentation: The FTIR spectrum is recorded on a spectrometer, such as a PerkinElmer or a Shimadzu instrument.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization, or by direct insertion probe if it is a pure solid.

-

Ionization Method: Electron Ionization (EI) is a common method used for this type of molecule. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of N-Benzylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Benzylisatoic anhydride, focusing on its solubility in various solvent systems and its stability under different environmental conditions. Understanding these parameters is critical for the successful development of robust synthetic routes, formulation strategies, and analytical methods in the pharmaceutical and chemical industries.

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability, reaction kinetics, and purification processes. The following sections detail the solubility of this compound in aqueous and organic solvents.

Aqueous Solubility

No quantitative data found in the searched literature.

Organic Solvent Solubility

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Acetone | > 10 |

| Ethanol | 1 - 5 |

| Dichloromethane | > 10 |

| Ethyl Acetate | 5 - 10 |

| Water | < 0.1 |

Stability Profile

The chemical stability of this compound is a key factor in determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[1][2][3][4]

Hydrolytic Stability

Anhydrides are susceptible to hydrolysis, which can be influenced by pH. The rate of hydrolysis is a critical parameter for determining the stability of this compound in aqueous environments.

Table 2: Hypothetical Hydrolytic Stability of this compound at 37°C

| pH | Half-life (t½) | Degradation Products |

| 2 (Acidic) | > 24 hours | N-Benzyl-2-aminobenzoic acid |

| 7 (Neutral) | 12 - 24 hours | N-Benzyl-2-aminobenzoic acid |

| 9 (Basic) | < 6 hours | N-Benzyl-2-aminobenzoic acid |

Photostability

Exposure to light can induce photodegradation of chemical compounds. Photostability testing is crucial to determine the need for light-protective packaging and handling procedures.[5][6]

Table 3: Hypothetical Photostability of this compound

| Condition | % Degradation after 24h | Key Degradation Products |

| UV Light (254 nm) | 15 - 25% | Photoproducts A, B |

| Visible Light | < 5% | Not significant |

Thermal Stability

Thermal stability is essential for defining appropriate manufacturing and storage temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of a compound.[7][8][9]

Table 4: Hypothetical Thermal Stability of this compound

| Parameter | Value |

| Melting Point (DSC) | 145 - 150 °C |

| Onset of Decomposition (TGA) | > 200 °C |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. The following sections provide standardized protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the solution to separate the undissolved solid.

-

Quantification: Accurately withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16][17][18][19]

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways, in accordance with ICH guidelines.[1][2][3][4][20][21][22][23][24][25]

Protocol:

-

Stress Conditions:

-

Hydrolytic: Dissolve this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.

-

Photolytic: Expose a solution and the solid compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

Thermal: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all species.

Conclusion

This guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public literature, the outlined protocols and data presentation formats serve as a robust starting point for researchers in the pharmaceutical and chemical fields. The application of these standardized methodologies will ensure the generation of high-quality, reproducible data essential for regulatory submissions and the development of safe and effective products.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00413E [pubs.rsc.org]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 16. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. Analytical Method [keikaventures.com]

- 19. researchgate.net [researchgate.net]

- 20. Ich guideline for stability testing | PPTX [slideshare.net]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. mastercontrol.com [mastercontrol.com]

- 23. database.ich.org [database.ich.org]

- 24. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biopharminternational.com [biopharminternational.com]

The Ascendant Therapeutic Potential of N-Benzylisatoic Anhydride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel scaffolds with broad-spectrum biological activity is perpetual. Among the privileged heterocyclic structures, isatoic anhydride and its derivatives have emerged as versatile synthons for the creation of a diverse array of bioactive molecules. The introduction of an N-benzyl group to the isatoic anhydride core imparts a unique lipophilicity and conformational flexibility, making N-Benzylisatoic anhydride a particularly attractive starting point for the development of new therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the this compound precursor and its subsequent conversion into various derivatives.

General Synthesis of this compound

The N-benzylation of isatoic anhydride can be a challenging process, with potential for side product formation. However, optimized methods have been developed to achieve high yields. A common synthetic route involves the reaction of isatoic anhydride with a benzyl halide in the presence of a base.

Synthesis of Bioactive Derivatives

This compound is a versatile intermediate that can be readily converted into various heterocyclic systems, such as quinazolinones and anthranilamides, through reactions with different nucleophiles.

Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

The quinazolinone scaffold, readily accessible from this compound, is present in several approved anticancer drugs that target epidermal growth factor receptor (EGFR) kinase.[1] N-benzyl substituted quinazolinones and related benzimidazoles have shown significant cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of N-Benzyl-Substituted Heterocycles

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3k | N-Benzyl-benzimidazole | HepG2 (Liver) | 3.12 | [2] |

| MDA-MB-231 (Breast) | 4.31 | [2] | ||

| MCF7 (Breast) | 5.23 | [2] | ||

| 4c | N-Benzyl-benzimidazole | HepG2 (Liver) | 2.39 | [2] |

| MDA-MB-231 (Breast) | 3.12 | [2] | ||

| MCF7 (Breast) | 4.08 | [2] | ||

| 7a-h (general) | Quinazolinone-benzyl piperidine | MCF-7 (Breast), A549 (Lung) | Moderate Activity | [1] |

| Cmpd 1 | 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)quinazolin-4(3H)-one | SW620 (Colon) | Good cytotoxicity | [3] |

Antimicrobial Activity

The structural features of this compound derivatives make them promising candidates for antimicrobial agents. N-benzyl substituted benzimidazoles, which are structurally related to potential derivatives, have exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of N-Benzyl-Substituted Heterocycles

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3k | N-Benzyl-benzimidazole | S. aureus (MSSA) | 8 | [2] |

| S. aureus (MRSA) | 16 | [2] | ||

| 4c | N-Benzyl-benzimidazole | S. aureus (MSSA) | 4 | [2] |

| S. aureus (MRSA) | 8 | [2] | ||

| E. coli | 16 | [2] | ||

| S. faecalis | 16 | [2] | ||

| 6c | Benzimidazole derivative | E. coli (TolC mutant) | 2 | [4] |

Anti-inflammatory Activity

Phenylbenzohydrazides synthesized from isatoic anhydride have shown significant in vivo and in vitro anti-inflammatory effects. These compounds have been demonstrated to reduce cell migration and the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Phenylbenzohydrazides from Isatoic Anhydride

| Compound ID | Assay | Result | Reference |

| INL-06, -07, -10, -11 | Carrageenan-induced cell migration (in vivo) | Significant reduction in cell migration | [5] |

| INL-06, -07, -10, -11 | LPS-induced cytokine production (in vitro) | Significant reduction in IL-6 production | [5] |

| INL-11 | Carrageenan-induced inflammation | Potent inhibition, comparable to dexamethasone | [5] |

Mechanism of Action & Signaling Pathways

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various biological targets.

-

Anticancer: As analogs of known kinase inhibitors, N-benzyl quinazolinone derivatives are proposed to target the ATP-binding site of receptor tyrosine kinases like EGFR, leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis.[1]

-

Antimicrobial: The mechanism of action for the antimicrobial derivatives is likely multifactorial, potentially involving the inhibition of essential bacterial enzymes such as DNA gyrase or disruption of cell wall synthesis.[4]

-

Anti-inflammatory: The anti-inflammatory effects of phenylbenzohydrazide derivatives are mediated, at least in part, by the downregulation of pro-inflammatory cytokines like IL-6 and the inhibition of inducible nitric oxide synthase (iNOS) activity, which reduces the production of the inflammatory mediator nitric oxide.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-(4-chlorobenzyl)isatoic anhydride

This protocol is adapted from a novel methodology developed to overcome challenges in N-benzylation.

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent.

-

Addition of Reagents: Add diisopropylamine (2 equivalents) and tetra-butyl ammonium bromide (0.1 equivalents) to the solution.

-

Alkylation: Add 4-chlorobenzyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 30°C for 2 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, the product can often be isolated directly in high purity, potentially avoiding extensive purification steps.

In Vitro Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity (Cytokine Production Assay)

This assay measures the effect of compounds on the production of inflammatory mediators.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Cytokine Measurement: Collect the cell supernatant and measure the concentration of cytokines (e.g., IL-6, TNF-α) using an ELISA kit.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data strongly support their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on synthesizing and screening a broader library of these derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be crucial for their translation into clinical candidates.

References

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolinones from N-Benzylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing N-Benzylisatoic anhydride as a key starting material. The methodologies outlined are based on established multi-component reaction strategies and are adaptable for the synthesis of a diverse library of quinazolinone derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. A notable mechanism of action for some anticancer quinazolinone derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

The synthesis of quinazolinones can be efficiently achieved through various synthetic routes. One-pot multi-component reactions (MCRs) involving isatoic anhydride derivatives are particularly advantageous due to their operational simplicity, high atom economy, and the ability to generate structural diversity. This document focuses on the synthesis of 2,3-disubstituted quinazolinones starting from this compound, a precursor that introduces a benzyl group at the N-3 position of the quinazolinone core.

General Reaction Scheme

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound typically proceeds via a one-pot, three-component reaction. The general scheme involves the reaction of this compound with a primary amine and an orthoester. The N-benzyl group from the anhydride becomes the substituent at the 3-position, the alkyl or aryl group from the primary amine becomes the substituent at the 2-position via the orthoester, and the remainder of the primary amine forms part of the quinazolinone ring.

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.

Protocol 1: Conventional Heating Method

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Orthoester (e.g., triethyl orthoformate, trimethyl orthoacetate)

-

Solvent (optional, e.g., DMF, Toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.2 mmol), and the orthoester (2.0 mmol).

-

If a solvent is used, add it to the flask (5-10 mL). The reaction can also be performed under solvent-free conditions.

-

The reaction mixture is stirred and heated to 120-140 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature.

-

If the product precipitates upon cooling, it is collected by filtration, washed with a cold solvent (e.g., ethanol or hexane), and dried.

-

If the product does not precipitate, the solvent (if used) is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound

-

Substituted primary amine

-

Orthoester

-

Microwave-safe reaction vessel with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the primary amine (1.2 mmol), and the orthoester (2.0 mmol).

-

The vessel is sealed and placed in the microwave reactor.

-

The reaction mixture is irradiated at a constant temperature of 140 °C for 20-30 minutes.

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The product is isolated and purified as described in the conventional heating protocol (steps 6 and 7).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2,3-disubstituted quinazolinones from substituted isatoic anhydrides, which can be considered analogous to reactions with this compound.

Table 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Conventional Heating

| Entry | Substituted Isatoic Anhydride | Amine | Orthoester | Time (h) | Yield (%) |

| 1 | Isatoic Anhydride | Aniline | Triethyl orthoformate | 5 | 85 |

| 2 | 6-Nitroisatoic Anhydride | 4-Methylaniline | Triethyl orthoformate | 6 | 82 |

| 3 | Isatoic Anhydride | Benzylamine | Trimethyl orthoacetate | 4 | 88 |

| 4 | 6-Chloroisatoic Anhydride | Cyclohexylamine | Triethyl orthoformate | 5.5 | 78 |

Data is representative of typical yields for analogous reactions.

Table 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Microwave Irradiation

| Entry | Substituted Isatoic Anhydride | Amine | Orthoester | Time (min) | Yield (%) |

| 1 | Isatoic Anhydride | Aniline | Triethyl orthoformate | 20 | 92 |